molecular formula C8H10BrClN2 B15066159 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride

Cat. No.: B15066159
M. Wt: 249.53 g/mol
InChI Key: OIKDAZNKKUMJQH-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a brominated pyridine ring. Applications in medicinal chemistry are implied, particularly in receptor modulation (e.g., cannabinoid receptors) .

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H

InChI Key

OIKDAZNKKUMJQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CC=C2)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position. This is usually achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation, where a cyclopropane ring is introduced. This can be done using diazomethane or other cyclopropanating agents.

    Amine Introduction: The cyclopropanated product is then reacted with ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Derivatives

1-(6-Chloropyridin-2-yl)cyclopropan-1-amine (CAS 1060811-69-9)
  • Substituent : Chlorine (Cl) at pyridine C5.
  • Impact : Chlorine’s smaller atomic radius and higher electronegativity compared to bromine reduce lipophilicity (logP) and molecular weight (~221 g/mol estimated). This may enhance aqueous solubility but decrease metabolic stability due to weaker van der Waals interactions .
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine Hydrochloride (CAS 1353953-53-3)
  • Substituent : Bromine (Br) at pyridine C3 instead of C2.
  • Impact: Positional isomerism alters steric and electronic effects.

Phenyl vs. Pyridine Ring Derivatives

1-(4-Bromophenyl)cyclopropanamine Hydrochloride (CAS 952289-92-8)
  • Structure : Replaces pyridine with a bromophenyl ring.
  • Molecular Formula : C₉H₁₁BrClN.
  • Molecular Weight : 248.55 g/mol.
  • Impact: The absence of pyridine’s nitrogen eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.
1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₁ClFN.
  • Molecular Weight : 187.64 g/mol.
  • Impact : Fluorine’s electronegativity increases the amine’s acidity (lower pKa), altering protonation states under physiological conditions. This could affect receptor binding kinetics compared to bromine .

Heterocyclic Variants

1-(Pyrimidin-4-yl)cyclopropan-1-amine Hydrochloride
  • Structure : Pyrimidine (two nitrogen atoms) instead of pyridine.
  • Pyrimidine’s aromaticity may confer distinct electronic interactions in drug-receptor complexes .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
1-(6-Bromopyridin-2-yl)cyclopropanamine HCl - ~C₈H₉BrClN₂ ~265.5 6-Br-pyridin-2-yl High lipophilicity, hydrogen-bonding capacity
1-(6-Chloropyridin-2-yl)cyclopropanamine 1060811-69-9 ~C₈H₉Cl₂N₂ ~221.0 6-Cl-pyridin-2-yl Lower molecular weight, higher solubility
1-(4-Bromophenyl)cyclopropanamine HCl 952289-92-8 C₉H₁₁BrClN 248.55 4-Br-phenyl Hydrophobic, enhanced BBB penetration
1-(2-Fluorophenyl)cyclopropanamine HCl - C₉H₁₁ClFN 187.64 2-F-phenyl Increased acidity, altered pKa
1-(Pyrimidin-4-yl)cyclopropanamine HCl - ~C₇H₁₀ClN₃ ~187.6 Pyrimidin-4-yl Enhanced solubility, dual hydrogen bonding

Research Findings and Implications

  • Biological Activity : Bromine’s bulkiness in the target compound may improve binding to hydrophobic pockets in receptors compared to chlorine or fluorine analogs .
  • Synthetic Routes : Analogous to , the target compound could be synthesized via cyclopropanecarboxylic acid intermediates, with bromination steps tailored to the pyridine ring .
  • Safety : Cyclopropanamine derivatives generally require stringent safety protocols (e.g., inhalation precautions), with halogen type influencing toxicity profiles .

Biological Activity

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride
  • Molecular Formula : C10_{10}H11_{11}BrN2_2·HCl
  • Molecular Weight : 256.57 g/mol

1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride acts primarily as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including signal transduction and cell proliferation. The compound's structure allows it to interact with specific kinase targets, leading to inhibition of their activity.

Target Kinases

  • mTOR (Mechanistic Target of Rapamycin) : Inhibition of mTOR signaling pathways can lead to reduced cell growth and proliferation, making this compound a candidate for cancer therapy.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : This receptor is involved in various cellular processes, including cell growth and division. Inhibition may have therapeutic implications in fibrotic diseases.

Anticancer Activity

Research has indicated that 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride exhibits significant anticancer properties. In vitro studies show that the compound can inhibit the growth of several cancer cell lines, demonstrating its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
UM16 (Pancreatic)0.58
MIA PaCa-20.31

Side Effects and Toxicity

While the compound shows promise in inhibiting cancer cell proliferation, potential side effects must be considered. Common adverse effects associated with kinase inhibitors include:

  • Rash
  • Diarrhea
  • Fatigue

Study on Anticancer Efficacy

A pivotal study investigated the effects of 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride on pancreatic cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value indicating potent activity against these cells. The study also explored the underlying mechanisms, suggesting that the compound induces apoptosis through modulation of the mTOR pathway.

Research on Fibrosis

Another study focused on the effects of this compound on fibrotic conditions. It was shown to inhibit PDGFR signaling, which is crucial in the pathogenesis of fibrosis. The results indicated that treatment with 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride led to decreased collagen deposition in fibroblast cultures.

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